molecular formula C12H13NO B13344342 (4-Methoxynaphthalen-2-yl)methanamine

(4-Methoxynaphthalen-2-yl)methanamine

Cat. No.: B13344342
M. Wt: 187.24 g/mol
InChI Key: MVSIPTYMTCLWAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxynaphthalen-2-yl)methanamine is an organic compound with the molecular formula C12H13NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a methoxy group (-OCH3) and an amine group (-NH2) attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxynaphthalen-2-yl)methanamine typically involves the reaction of 4-methoxynaphthalene with formaldehyde and ammonia or a primary amine. One common method is the reductive amination of 4-methoxynaphthalene-2-carbaldehyde using ammonia and a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reductive amination processes with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxynaphthalen-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted naphthalene derivatives.

Mechanism of Action

The mechanism of action of (4-Methoxynaphthalen-2-yl)methanamine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor agonist/antagonist. For example, it has been studied as a tubulin polymerization inhibitor, which disrupts microtubule dynamics and induces cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include tubulin binding sites and cell cycle regulatory proteins.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

(4-methoxynaphthalen-2-yl)methanamine

InChI

InChI=1S/C12H13NO/c1-14-12-7-9(8-13)6-10-4-2-3-5-11(10)12/h2-7H,8,13H2,1H3

InChI Key

MVSIPTYMTCLWAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.